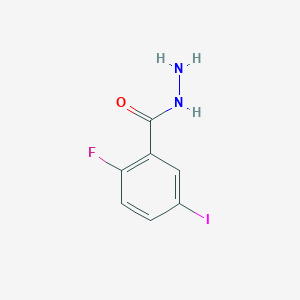

2-Fluoro-5-iodobenzohydrazide

Description

2-Fluoro-5-iodobenzohydrazide is a halogenated aromatic hydrazide derivative with the molecular formula C₇H₅FIN₂O. The compound is likely synthesized via the condensation of 2-Fluoro-5-iodobenzaldehyde (CAS 146137-76-0, molecular weight 250.01 g/mol) with hydrazine (NH₂NH₂). This reaction replaces the aldehyde group (-CHO) with a hydrazide (-CONHNH₂) functionality.

The iodine and fluorine substituents on the benzene ring impart unique electronic and steric properties. Fluorine, with its strong electronegativity, influences electronic distribution and metabolic stability . Benzohydrazides, in general, are known for their roles in coordination chemistry and biological activity, acting as ligands for metal complexes or enzyme inhibitors .

Properties

Molecular Formula |

C7H6FIN2O |

|---|---|

Molecular Weight |

280.04 g/mol |

IUPAC Name |

2-fluoro-5-iodobenzohydrazide |

InChI |

InChI=1S/C7H6FIN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |

InChI Key |

MDKHVIAAOQOTTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodobenzohydrazide typically involves the reaction of 2-Fluoro-5-iodobenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Starting Material: 2-Fluoro-5-iodobenzoic acid

Reagent: Hydrazine hydrate

Solvent: Ethanol or methanol

Conditions: Reflux

The reaction proceeds with the formation of the hydrazide bond, resulting in the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Fluoro-5-azidobenzohydrazide, while oxidation with potassium permanganate could lead to the formation of 2-Fluoro-5-iodobenzoic acid derivatives.

Scientific Research Applications

2-Fluoro-5-iodobenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Fluoro-5-iodobenzohydrazide and Analogs

| Compound Name | Molecular Formula | Key Functional Groups | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound* | C₇H₅FIN₂O | Hydrazide (-CONHNH₂) | Not provided | F (position 2), I (position 5) |

| 2-Fluoro-5-iodobenzaldehyde | C₇H₄FIO | Aldehyde (-CHO) | 146137-76-0 | F (position 2), I (position 5) |

| 5-Fluoro-2-iodobenzaldehyde | C₇H₄FIO | Aldehyde (-CHO) | 877264-44-3 | F (position 5), I (position 2) |

| 2-Fluoro-5-iodobenzoic acid | C₇H₄FIO₂ | Carboxylic acid (-COOH) | Not provided | F (position 2), I (position 5) |

| 5-Fluoro-2-methylphenylhydrazine HCl | C₇H₈ClFN₂ | Hydrazine (-NHNH₂) | 325-50-8 | F (position 5), CH₃ (position 2) |

*Note: The hydrazide derivative is hypothesized based on precursor data .

- Positional Isomerism : The positions of fluorine and iodine significantly affect reactivity. For example, 2-Fluoro-5-iodobenzaldehyde (F at position 2, I at 5) directs electrophilic substitution to different sites compared to 5-Fluoro-2-iodobenzaldehyde (F at 5, I at 2) due to halogen electronic effects .

- Functional Group Variants : Replacing the hydrazide group with carboxylic acid (e.g., 2-Fluoro-5-iodobenzoic acid) or nitrile (e.g., 2-Fluoro-5-iodobenzonitrile) alters solubility and hydrogen-bonding capacity. Carboxylic acids are more hydrophilic, while nitriles are less reactive toward nucleophiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Melting Point | Solubility | Stability |

|---|---|---|---|---|

| This compound* | 278.03 | Not reported | Moderate in DMSO | Air-sensitive |

| 2-Fluoro-5-iodobenzaldehyde | 250.01 | Not reported | Soluble in DMF | Light-sensitive |

| 2-Fluoro-5-iodobenzoic acid | 280.01 | Not reported | Low in water | Stable at RT |

| 5-Fluoro-2-methylphenylhydrazine HCl | 174.60 | Not reported | High in water | Hygroscopic |

*Note: Data inferred from structural analogs; experimental validation is required.

- Solubility : The hydrazide’s solubility in polar aprotic solvents (e.g., DMSO) is higher than its carboxylic acid analog due to hydrogen-bonding capacity .

- Stability : Iodinated compounds are generally light-sensitive, requiring storage in amber vials. Hydrazides may decompose under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.